molecular formula C15H13BrFNO2 B4044340 N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B4044340
M. Wt: 338.17 g/mol
InChI Key: LZBGBELNWNXASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C15H13BrFNO2 and its molecular weight is 338.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.01137 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic and Metabolic Profiling

A study focused on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), demonstrating the compound's favorable absorption, clearance, distribution, and extensive metabolism in rats. This research provides a framework for understanding the pharmacokinetic properties of related compounds, including N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide, in preclinical development for androgen-dependent diseases (Wu et al., 2006).

Environmental Pollution Monitoring

Research on the development of fluorescent probes for the detection of environmental pollutants showcases the potential application of bromophenyl and fluorophenoxy derivatives in monitoring harmful substances. One study describes a ratiometric fluorescent probe for hydrazine detection in water samples, highlighting the role of these compounds in environmental safety and pollution control (Zhu et al., 2019).

Radiopharmaceutical Synthesis

The synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol from a precursor compound underscores the importance of bromophenyl and fluorophenoxy derivatives in producing radiopharmaceuticals for medical imaging. This research exemplifies the application of this compound in developing complex molecules for diagnostic purposes (Ross et al., 2011).

Dual Inhibitory Potential Analgesic Agents

A study on flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents illustrates the therapeutic applications of bromophenyl and fluorophenoxy derivatives. The compound investigated exhibits both anti-inflammatory and analgesic activity, suggesting similar potential uses for this compound (Deplano et al., 2021).

Improved Performance of Li-ion Batteries

Research on the use of aromatic isocyanates, including derivatives of fluorophenyl, in enhancing the performance of Li-ion batteries by reducing initial irreversible capacities demonstrates the applicability of such compounds in materials science. This study highlights the potential of this compound in developing more efficient energy storage technologies (Zhang, 2006).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c1-10(20-14-5-3-2-4-13(14)17)15(19)18-12-8-6-11(16)7-9-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBGBELNWNXASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.